
3,4-Dihydroxy-2-methylenebutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxy-2-methylenebutyric acid is an organic compound with the molecular formula C5H8O4 It is characterized by the presence of two hydroxyl groups and a methylene group attached to a butyric acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-2-methylenebutyric acid can be achieved through various methods. One common approach involves the use of recombination bacillus coli, where specific genes are knocked out and others are overexpressed to facilitate the biosynthesis of the compound . This method is advantageous due to its simplicity, short production cycle, and relatively low cost.
Industrial Production Methods
Industrial production of this compound often involves the optimization of biosynthetic pathways to increase yield and reduce by-products. The use of genetically modified microorganisms, such as Escherichia coli, is a common practice in industrial settings .
化学反応の分析
Types of Reactions
3,4-Dihydroxy-2-methylenebutyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
3,4-Dihydroxy-2-methylenebutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
作用機序
The mechanism of action of 3,4-Dihydroxy-2-methylenebutyric acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and methylene group play a crucial role in its reactivity and interaction with enzymes and other biomolecules. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes through its unique structure .
類似化合物との比較
Similar Compounds
- 3,4-Dihydroxybutyric acid
- 2,4-Dihydroxy-3-methoxybenzoic acid
- **3,4-D
特性
CAS番号 |
24923-78-2 |
|---|---|
分子式 |
C5H8O4 |
分子量 |
132.11 g/mol |
IUPAC名 |
3,4-dihydroxy-2-methylidenebutanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(5(8)9)4(7)2-6/h4,6-7H,1-2H2,(H,8,9) |
InChIキー |
OIWJREZAJZVGQN-UHFFFAOYSA-N |
正規SMILES |
C=C(C(CO)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one](/img/structure/B13800031.png)


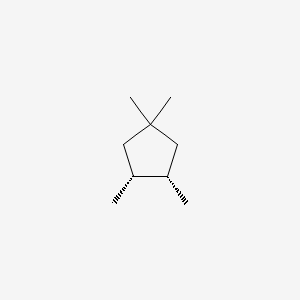
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B13800062.png)
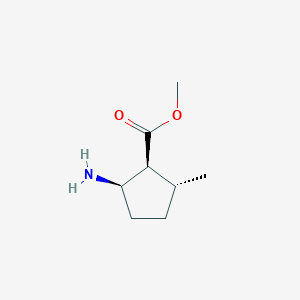

![1-[3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13800075.png)
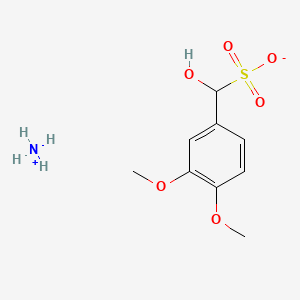
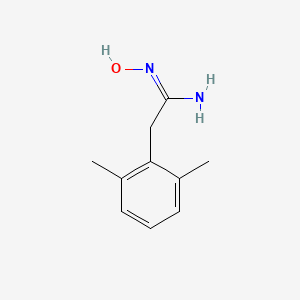
![4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13800098.png)
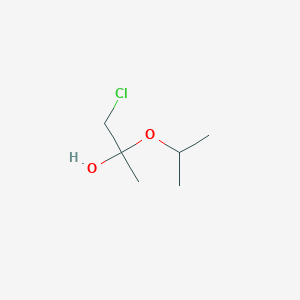
![5-Chloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13800115.png)
![1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine](/img/structure/B13800125.png)
